Human TLR1 mRNA

描述

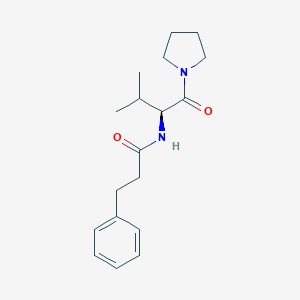

Structure

3D Structure

属性

IUPAC Name |

N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-14(2)17(18(22)20-12-6-7-13-20)19-16(21)11-10-15-8-4-3-5-9-15/h3-5,8-9,14,17H,6-7,10-13H2,1-2H3,(H,19,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZSWUUAFHBCGE-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1)NC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Human TLR1 Gene Expression and Analysis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the Toll-like Receptor 1 (TLR1) gene expression across various human tissues, the fundamental signaling pathways it governs, and detailed protocols for its experimental analysis.

Introduction to Toll-like Receptor 1 (TLR1)

Toll-like Receptor 1 (TLR1) is a critical component of the innate immune system, a family of pattern recognition receptors (PRRs) that identify molecules broadly shared by pathogens but distinguishable from host molecules.[1][2][3] Encoded by the TLR1 gene in humans, this protein is a member of the Toll-like receptor family, which is highly conserved from Drosophila to humans.[4][5] TLR1 is located on the cell surface and functions as a heterodimer with Toll-like Receptor 2 (TLR2) to recognize pathogen-associated molecular patterns (PAMPs), specifically triacyl lipoproteins found on bacteria and mycobacteria.[1][6] This recognition triggers intracellular signaling cascades, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory cytokines and chemokines necessary for mounting an effective immune response.[3][7] Given its pivotal role in pathogen recognition, TLR1 is a significant subject of research in immunology, infectious diseases, and the development of novel therapeutics.

TLR1 Gene and Protein Expression Across Human Tissues

The TLR1 gene is ubiquitously expressed, though its levels vary significantly across different human tissues.[4][8] Analysis of transcriptomics data from sources such as the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provides a quantitative overview of TLR1 mRNA expression.[9][10][11] Generally, the highest expression levels are observed in tissues rich in immune cells.

Quantitative mRNA Expression of Human TLR1

The following table summarizes the normalized mRNA expression of TLR1 across a selection of human tissues, derived from a consensus dataset combining data from the Human Protein Atlas and the GTEx project.[9] Expression is reported in normalized Transcripts Per Million (nTPM).

| Tissue Group | Tissue | nTPM | Expression Level |

| Lymphoid Tissues | Spleen | 18.7 | High |

| Lymph Node | 16.5 | High | |

| Appendix | 15.9 | High | |

| Thymus | 6.4 | Medium | |

| Bone Marrow | 4.9 | Medium | |

| Gastrointestinal Tract | Small Intestine | 10.1 | High |

| Colon | 7.8 | Medium | |

| Esophagus | 3.5 | Low | |

| Stomach | 3.1 | Low | |

| Respiratory System | Lung | 9.7 | High |

| Trachea | 2.5 | Low | |

| Endocrine Tissues | Adrenal Gland | 7.9 | Medium |

| Thyroid Gland | 3.1 | Low | |

| Reproductive Tissues | Testis | 6.5 | Medium |

| Ovary | 3.9 | Low | |

| Uterus | 3.2 | Low | |

| Prostate | 2.9 | Low | |

| Excretory System | Kidney | 4.8 | Medium |

| Urinary Bladder | 3.7 | Low | |

| Nervous System | Spinal Cord | 2.4 | Low |

| Brain | 1.5 | Low | |

| Other Tissues | Adipose Tissue | 7.5 | Medium |

| Skin | 5.2 | Medium | |

| Skeletal Muscle | 2.1 | Low | |

| Heart | 1.9 | Low | |

| Liver | 1.8 | Low |

Data sourced and compiled from the Human Protein Atlas consensus dataset.[9]

Protein Expression and Localization

Immunohistochemical studies confirm TLR1 protein expression in various tissues, particularly on cells of the innate immune system such as macrophages and dendritic cells within lymphoid tissues.[12] TLR1 is a transmembrane protein, with its ligand-binding domain exposed on the cell surface and its signaling Toll-IL-1 Receptor (TIR) domain located in the cytoplasm.[1][13] Upon ligand binding, the TLR1/TLR2 heterodimer is recruited to lipid rafts and can be internalized, with signaling continuing from intracellular compartments like the Golgi apparatus.[6]

TLR1 Signaling Pathway

TLR1 does not function in isolation; it forms a heterodimer with TLR2 to recognize its specific ligands, primarily triacylated lipopeptides.[1] The activation of the TLR1/TLR2 complex initiates a downstream signaling cascade that is predominantly dependent on the MyD88 adaptor protein.

The key steps are as follows:

-

Ligand Recognition: Triacylated lipopeptides bind to the extracellular domains of the TLR1/TLR2 heterodimer.

-

Recruitment of Adaptor Proteins: Upon ligand binding, a conformational change occurs, leading to the recruitment of the TIR domain-containing adaptor protein, Myeloid Differentiation primary response 88 (MyD88), to the cytoplasmic tails of the receptors.[2][7]

-

IRAK Kinase Activation: MyD88 recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.[7]

-

TRAF6 Recruitment: Activated IRAK kinases then associate with TNF receptor-associated factor 6 (TRAF6).[7]

-

Activation of Downstream Kinases: The IRAK-TRAF6 complex activates the TAK1 (TGF-β-activated kinase 1) complex, which in turn activates two major downstream pathways:

-

NF-κB Pathway: TAK1 phosphorylates and activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB). This targets IκB for degradation, allowing the NF-κB transcription factor to translocate to the nucleus.

-

MAPK Pathway: TAK1 also activates Mitogen-Activated Protein Kinases (MAPKs) such as JNK and p38.[7]

-

-

Gene Transcription: Nuclear translocation of NF-κB and activation of other transcription factors (like AP-1, downstream of the MAPK pathway) leads to the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and co-stimulatory molecules.[3]

Experimental Protocols for TLR1 Analysis

Investigating TLR1 expression and function requires robust and well-defined experimental methodologies. This section details standard protocols for quantifying TLR1 mRNA and protein levels.

Quantitative Real-Time PCR (qPCR) for TLR1 mRNA Expression

qPCR is a sensitive method for quantifying gene expression levels. The workflow involves RNA extraction, conversion to complementary DNA (cDNA), and amplification with real-time monitoring.

Detailed Methodology:

-

Total RNA Extraction:

-

Homogenize tissue or cell samples in a lysis reagent (e.g., TRIZOL).[14]

-

Add chloroform for phase separation. Centrifuge to separate the mixture into an aqueous phase (containing RNA), an interphase, and an organic phase.[14]

-

Precipitate the RNA from the aqueous phase using isopropanol.

-

Wash the RNA pellet with 75% ethanol to remove impurities.[14]

-

Air-dry the pellet and resuspend it in RNase-free water.

-

-

RNA Quality and Quantity Assessment:

-

Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (should be ~2.0).

-

Assess RNA integrity by running a sample on an agarose gel to visualize intact 18S and 28S ribosomal RNA bands.

-

-

Reverse Transcription (cDNA Synthesis):

-

In a reaction tube, combine total RNA (e.g., 1-2 µg), oligo(dT) or random hexamer primers, and dNTPs.

-

Incubate to allow primers to anneal.

-

Add reverse transcriptase enzyme and buffer, then incubate at a temperature optimal for the enzyme (e.g., 42°C for 50-60 minutes) to synthesize the first-strand cDNA.[14]

-

Inactivate the enzyme by heating (e.g., 70°C for 15 minutes).[14]

-

-

qPCR Reaction and Analysis:

-

Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers for TLR1 (and a reference gene like GAPDH), and a qPCR master mix (containing Taq polymerase, dNTPs, and a fluorescent dye like SYBR Green).[15][16]

-

Example Human TLR1 Primers: (Note: Primers should always be validated)

-

Forward: 5'-GGTAGCAAGAGAAGTGGTGGAG-3'

-

Reverse: 5'-CGATGGTGACAGTCAGCAGAAC-3'[17]

-

-

Perform the reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15][16]

-

Monitor fluorescence in real-time. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target mRNA.

-

Calculate the relative expression of TLR1 using the comparative Ct (ΔΔCt) method, normalizing to the reference gene.

-

Western Blotting for TLR1 Protein Detection

Western blotting allows for the detection and semi-quantification of TLR1 protein in cell or tissue lysates.

Detailed Methodology:

-

Protein Extraction:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[18]

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a solution like 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Incubate the membrane with a primary antibody specific for human TLR1 (diluted in blocking buffer) overnight at 4°C.[18][19]

-

Wash the membrane multiple times with TBST.[18]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18]

-

-

Detection:

Immunohistochemistry (IHC) for TLR1 Protein Localization

IHC is used to visualize the location and distribution of TLR1 protein within tissue sections, preserving the tissue architecture.

Detailed Methodology (for Paraffin-Embedded Tissues):

-

Tissue Preparation:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Staining:

-

Block endogenous peroxidase activity with a hydrogen peroxide solution.[23]

-

Block non-specific binding sites by incubating with a blocking serum (e.g., normal horse serum).[12]

-

Incubate the sections with the primary antibody against TLR1 for a specified time (e.g., 60 minutes at room temperature or overnight at 4°C).[12][21]

-

Wash with buffer (e.g., TBST).

-

Apply a biotinylated secondary antibody, followed by a wash.[21]

-

Apply an avidin-biotin-enzyme complex (like HRP).[12]

-

-

Visualization and Counterstaining:

-

Add a chromogen substrate (e.g., DAB), which reacts with the enzyme to produce a colored precipitate (typically brown) at the site of the antigen.[23]

-

Counterstain the sections with a nuclear stain like hematoxylin to provide tissue context.[23]

-

Dehydrate the slides, clear in xylene, and mount with a coverslip for microscopic examination.[22]

-

References

- 1. Toll-like receptor 1 - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. TLR Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. TLR1 toll like receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. genecards.org [genecards.org]

- 6. uniprot.org [uniprot.org]

- 7. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. genome.cse.ucsc.edu [genome.cse.ucsc.edu]

- 9. Tissue expression of TLR1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. compbio.mit.edu [compbio.mit.edu]

- 11. The GTEx Consortium atlas of genetic regulatory effects across human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distribution of Toll-like receptor 1 and Toll-like receptor 2 in human lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. stackscientific.nd.edu [stackscientific.nd.edu]

- 15. Characterization of TLR1 and expression profiling of TLR signaling pathway related genes in response to Aeromonas hydrophila challenge in hybrid yellow catfish (Pelteobagrus fulvidraco ♀ × P. vachelli ♂) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gene Expression Quantification of Toll like Receptors 2, 4 and Co-molecules in Human Glioblastoma Cell Line (U87-MG): Toward a New In vitro Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. origene.com [origene.com]

- 18. origene.com [origene.com]

- 19. bio-rad.com [bio-rad.com]

- 20. 2.4. Determination of protein expression of TLRs by Western blot [bio-protocol.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. bosterbio.com [bosterbio.com]

- 23. lab.moffitt.org [lab.moffitt.org]

Regulating the Gatekeeper: An In-depth Technical Guide to Human TLR1 mRNA Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 1 (TLR1), a critical component of the innate immune system, forms a heterodimer with TLR2 to recognize triacylated lipopeptides from bacteria, initiating an inflammatory response. The expression of the TLR1 gene is a tightly controlled process, ensuring an appropriate response to pathogenic threats while avoiding excessive inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms governing human TLR1 mRNA expression, detailing the key transcriptional and post-transcriptional regulatory pathways. Furthermore, it offers detailed protocols for essential experiments used to investigate these regulatory networks, empowering researchers to further unravel the complexities of TLR1-mediated immunity.

I. Transcriptional Regulation of TLR1

The transcription of the TLR1 gene is orchestrated by a complex interplay of transcription factors that bind to specific cis-regulatory elements within its promoter and enhancer regions.

Key Transcription Factors

Several transcription factors have been identified to play a crucial role in modulating TLR1 gene expression. These include:

-

Activator Protein 1 (AP-1): A dimeric transcription factor that plays a significant role in cellular proliferation, differentiation, and immune responses.[1] AP-1 is a key downstream effector of the MAPK signaling pathway.

-

Nuclear Factor-kappa B (NF-κB): A cornerstone of inflammatory gene regulation, NF-κB activation is a central event in TLR signaling.[2][3] All TLR signaling pathways converge on the activation of NF-κB, which controls the expression of a wide array of inflammatory cytokine genes.[2]

-

Specificity Protein 1 (Sp1): A ubiquitously expressed transcription factor that binds to GC-rich promoter regions and is involved in the basal and regulated expression of a multitude of genes.

-

PU.1: A hematopoietic-specific transcription factor belonging to the Ets family, PU.1 is a master regulator of myeloid and B-lymphoid development and is implicated in the regulation of various immune-related genes.

A comprehensive list of transcription factors with potential binding sites in the TLR1 gene promoter, identified through various methods including ChIP-seq, is provided in the table below.

| Transcription Factor | Family/Class | Potential Role in TLR1 Regulation |

| AP-1 (c-Jun, ATF-2) | bZIP | Induction of expression in response to mitogens and stress signals. |

| NF-κB (p65/RelA) | Rel | Primary driver of inflammatory gene expression downstream of TLR signaling.[3] |

| Sp1 | Sp/KLF | Basal and inducible transcriptional regulation. |

| PU.1 (SPI1) | Ets | Myeloid-specific gene expression regulation. |

| GATA-1 | Zinc finger | Hematopoietic-specific gene regulation. |

| FOXO4 | Forkhead | Regulation of cellular processes including stress resistance and metabolism. |

| POU3F2 | POU domain | Neuronal development and potential immune regulation. |

| CTCF | Zinc finger | Chromatin organization and transcriptional regulation. |

| E2F family | E2F | Cell cycle regulation and potential immune modulation. |

| GABP | Ets | Regulation of metabolic and cell cycle genes. |

| GATA2 | Zinc finger | Hematopoietic stem cell function. |

| STAT1 | STAT | Interferon signaling and immune responses. |

| YY1 | Zinc finger | Transcriptional activator or repressor. |

Table 1: Transcription Factors with Potential Binding Sites in the Human TLR1 Promoter. This table is compiled from data available in the GeneCards database, which includes information from various sources, including ChIP-seq data from the ENCODE project.

Signaling Pathways Controlling TLR1 Transcription

The activation of transcription factors that drive TLR1 expression is primarily controlled by the MyD88-dependent signaling pathway, which is initiated upon ligand binding to the TLR1/2 heterodimer.

The canonical pathway for TLR1/2 signaling proceeds through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the Toll/interleukin-1 receptor (TIR) domain of the receptor complex. This initiates a signaling cascade that culminates in the activation of NF-κB and AP-1.

References

- 1. Sp1 elements regulate transcriptional activity within the murine Toll-like receptor 4 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.abcam.com [docs.abcam.com]

- 3. BASiCS workflow: a step-by-step analysis of expression variability using single cell RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Sentinel: A Technical Guide to the Discovery and History of the Human TLR1 Gene

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of the human Toll-like receptor 1 (TLR1) gene, a critical component of the innate immune system. From its initial identification to the elucidation of its function and signaling pathways, this document offers a technical narrative for professionals in the fields of immunology, genetics, and drug development.

Discovery and Initial Characterization

The journey to understanding TLR1 began with foundational research into the Toll receptor in Drosophila melanogaster, which was initially identified for its role in embryonic development and later for its function in antifungal immunity. This pioneering work set the stage for the discovery of its mammalian homologs.

The first human Toll-like receptor, now known as TLR1, was reported in 1994 by Nomura and colleagues.[1] Initially termed TIL (Toll/interleukin-1 receptor-like protein), its immune function was not immediately apparent, and it was hypothesized to be involved in mammalian development.[1] In 1996, Taguchi and his team mapped the gene to human chromosome 4p14.[1][2][3]

Subsequent research, notably the discovery that the cytoplasmic domain of the interleukin-1 (IL-1) receptor shared homology with the Drosophila Toll protein, provided crucial clues to the immunological role of this new family of receptors.[1] The formal cloning of human TLR1 from a human erythroleukemic (TF-1) cell line-derived cDNA library was a significant milestone, revealing a putative 786 amino acid protein.

Table 1: Key Milestones in the Discovery of Human TLR1

| Year | Discovery | Key Researchers/Contributors | Significance |

| 1994 | First description of a human Toll-like receptor (TIL, now TLR1) | Nomura et al. | Initial identification of a human homolog to the Drosophila Toll protein.[1] |

| 1996 | Chromosomal mapping of the TLR1 gene to 4p14 | Taguchi et al. | Pinpointed the genomic location of the human TLR1 gene.[1][2][3] |

| 1997 | A human homolog of Drosophila Toll signals activation of adaptive immunity | Medzhitov, Janeway et al. | Established the role of Toll-like receptors in bridging innate and adaptive immunity.[4][5] |

| 1998 | Identification of a family of human receptors structurally related to Drosophila Toll | Rock et al. | Solidified the concept of a family of Toll-like receptors in humans.[4] |

Gene and Protein Structure

The human TLR1 gene encodes a type I transmembrane glycoprotein of 786 amino acids. The protein architecture is characteristic of the TLR family, consisting of three primary domains:

-

Extracellular Domain: This domain is responsible for ligand recognition and is composed of multiple leucine-rich repeats (LRRs).

-

Transmembrane Domain: A single-pass transmembrane helix anchors the protein to the cell membrane.

-

Intracellular Domain: This Toll/Interleukin-1 Receptor (TIR) domain is crucial for initiating downstream signaling cascades upon ligand binding.

Table 2: Structural Characteristics of Human TLR1

| Feature | Description |

| Gene Location | Chromosome 4p14[1][2][3] |

| Protein Size | 786 amino acids |

| Extracellular Domain | Contains leucine-rich repeats (LRRs) for ligand binding. |

| Intracellular Domain | Toll/Interleukin-1 Receptor (TIR) domain for signal transduction. |

| Aliases | TIL, CD281, rsc786[2][6] |

Function and Ligand Recognition

A pivotal breakthrough in understanding TLR1 function was the discovery that it forms a heterodimer with TLR2. This TLR1/TLR2 complex is essential for the recognition of triacyl lipoproteins, which are components of the cell walls of bacteria and mycobacteria.[2][7][8] This recognition is a cornerstone of the innate immune system's ability to detect bacterial infections. The TLR1/TLR2 heterodimer recognizes specific pathogen-associated molecular patterns (PAMPs), such as the synthetic lipopeptide Pam3CSK4.[9]

The formation of the TLR1/TLR2 heterodimer brings their intracellular TIR domains into close proximity, facilitating the recruitment of adaptor proteins and the initiation of downstream signaling.[10]

The TLR1/TLR2 Signaling Pathway

Upon recognition of its cognate ligand, the TLR1/TLR2 heterodimer initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This signaling pathway is primarily dependent on the adaptor protein MyD88.

The key steps in the MyD88-dependent signaling pathway are as follows:

-

Ligand Binding and Dimerization: Triacyl lipoproteins bind to the TLR1/TLR2 heterodimer, inducing a conformational change.

-

Adaptor Recruitment: The conformational change facilitates the recruitment of the MyD88 adaptor protein to the TIR domains of the receptors.

-

IRAK Recruitment and Phosphorylation: MyD88 recruits members of the IL-1 receptor-associated kinase (IRAK) family, leading to their phosphorylation.

-

TRAF6 Activation: Activated IRAKs then interact with and activate TNF receptor-associated factor 6 (TRAF6).

-

TAK1 Activation: TRAF6 activates the transforming growth factor-β-activated kinase 1 (TAK1) complex.

-

IKK Complex Activation: The activated TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory subunit of NF-κB (IκB), leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus.

-

Gene Transcription: In the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other immune mediators.

Experimental Protocols: Foundational Methodologies

The characterization of TLR1 has relied on a variety of key experimental techniques. Below are generalized protocols that represent the foundational methodologies used in the field.

Cloning of the Human TLR1 Gene

The initial cloning of TLR1 was likely achieved through standard molecular biology techniques of the time, involving the screening of a cDNA library.

Experimental Workflow: cDNA Library Screening

Functional Analysis using NF-κB Reporter Assays

To determine the function of TLR1 and its ability to respond to specific ligands, NF-κB reporter assays in cell lines such as HEK293T are commonly employed.

Methodology:

-

Cell Culture and Transfection: HEK293T cells, which have low endogenous TLR expression, are cultured. Cells are then transiently transfected with expression plasmids for human TLR1, human TLR2, and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB responsive promoter. A control plasmid, such as one expressing Renilla luciferase, is also co-transfected to normalize for transfection efficiency.

-

Stimulation: After a period of incubation to allow for protein expression, the cells are stimulated with a TLR1/TLR2 agonist (e.g., Pam3CSK4) at various concentrations.

-

Cell Lysis and Luciferase Assay: Following stimulation, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The resulting relative luciferase units (RLU) are then plotted against the agonist concentration to determine the dose-response relationship.

Conclusion and Future Directions

The discovery and characterization of the human TLR1 gene have been instrumental in advancing our understanding of innate immunity. From its initial identification as a homolog of a Drosophila developmental gene to its established role as a key sensor of bacterial lipoproteins, the study of TLR1 has provided profound insights into the molecular mechanisms of pathogen recognition and the initiation of inflammatory responses.

For researchers and professionals in drug development, TLR1 remains a target of significant interest. Modulating the activity of the TLR1/TLR2 signaling pathway holds therapeutic potential for a range of conditions, from infectious diseases to inflammatory disorders. Future research will likely focus on the development of specific agonists and antagonists for this receptor complex, as well as further elucidating the complexities of its regulation and its role in various disease states. This foundational knowledge of its discovery and history is essential for informing these future endeavors.

References

- 1. Toll-like receptor - Wikipedia [en.wikipedia.org]

- 2. Toll-like receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Toll-like receptor 1 - Wikiwand [wikiwand.com]

- 4. Of Flies and Men—The Discovery of TLRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The physiological regulation of toll-like receptor expression and function in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR1 toll like receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Characterization of TLR1 and expression profiling of TLR signaling pathway related genes in response to Aeromonas hydrophila challenge in hybrid yellow catfish (Pelteobagrus fulvidraco ♀ × P. vachelli ♂) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. TLR1 toll like receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Human TLR1 mRNA Splice Variants and Isoforms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Toll-like receptor 1 (TLR1) is a critical component of the innate immune system, acting as a pattern recognition receptor that identifies conserved molecular patterns on a variety of pathogens. As a member of the Toll-like receptor family, TLR1 plays a fundamental role in initiating inflammatory responses to microbial threats. It functions as a heterodimer with TLR2 to recognize triacylated lipopeptides from bacteria, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines. This response is primarily mediated through the MyD88-dependent signaling pathway. The expression and function of TLR1 are subject to regulation at multiple levels, including through alternative splicing of its messenger RNA (mRNA), which gives rise to various protein isoforms. Understanding the diversity and functional implications of these splice variants is crucial for elucidating the nuances of TLR1-mediated immunity and for the development of targeted therapeutics in infectious diseases, autoimmune disorders, and cancer.

Human TLR1 mRNA Splice Variants

The human TLR1 gene is located on chromosome 4 and is known to undergo alternative splicing, resulting in the production of multiple transcript variants. These variants can differ in their exon composition, leading to potentially distinct protein isoforms with diverse functional capacities.

Nomenclature and Structure of Known Splice Variants

Analysis of genomic databases, including Ensembl and the National Center for Biotechnology Information (NCBI), has identified several transcript variants for the human TLR1 gene. The canonical transcript, and likely the most well-studied, is ENST00000308979.7 (TLR1-201) .[1] This transcript serves as the reference for the full-length, functional TLR1 protein. Other predicted and experimentally observed variants exist, though they are generally less characterized.

The structural variations among these transcripts typically involve the inclusion or exclusion of specific exons, which can lead to truncated proteins, altered functional domains, or shifts in the reading frame. For instance, some variants may lack portions of the extracellular leucine-rich repeat (LRR) domains, which are crucial for ligand recognition, or the intracellular Toll/Interleukin-1 receptor (TIR) domain, which is essential for downstream signaling.

Table 1: Summary of Key Human TLR1 Transcript Variants

| Transcript ID (Ensembl) | NCBI Reference Sequence | Number of Exons | Protein Length (amino acids) | Key Structural Features |

| ENST00000308979.7 (TLR1-201) | NM_003263.4 | 4 | 786 | Canonical full-length transcript. Contains all functional domains.[1] |

| ENST00000455118.6 (TLR1-203) | - | 4 | 239 | Truncated protein, likely non-functional. |

| ENST00000413813.5 (TLR1-202) | - | 3 | 161 | Significantly shorter, likely non-functional. |

| ENST00000481261.5 (TLR1-206) | - | 3 | 114 | Retained intron, likely leading to a non-functional protein. |

Note: The functional status of many predicted splice variants has not been experimentally validated.

Human TLR1 Protein Isoforms and Functional Implications

The translation of different mRNA splice variants gives rise to a repertoire of TLR1 protein isoforms. While the full-length isoform is the primary mediator of TLR1 signaling, the functions of other isoforms are less understood. It is hypothesized that some truncated isoforms may act as dominant-negative regulators by competing with the full-length receptor for dimerization with TLR2 or for the recruitment of signaling adaptors, thereby dampening the inflammatory response.

Cellular Localization

The canonical TLR1 protein is a transmembrane receptor primarily localized to the cell surface, where it can survey the extracellular environment for pathogen-associated molecular patterns (PAMPs).[2] Upon ligand binding and heterodimerization with TLR2, the receptor complex can be internalized and trafficked to the Golgi apparatus.[3][4] Shorter isoforms lacking the transmembrane domain may have different subcellular localizations, potentially being secreted or remaining in the cytoplasm, which would drastically alter their function.

Functional Differences

Direct functional comparisons of different TLR1 isoforms are limited in the literature. However, a study on adaptively introgressed archaic human DNA has identified a tissue-specific alternative splicing variant at the TLR1 locus, suggesting that different isoforms may have been selected for their distinct functional properties in specific cellular contexts. Much of the research on TLR1 functional variation has focused on single nucleotide polymorphisms (SNPs) rather than splice variants. These SNP studies have revealed that variations in the TLR1 gene can impact susceptibility to and outcomes of various infectious diseases, including tuberculosis and leprosy.[5][6]

TLR1 Signaling Pathways

The canonical signaling pathway initiated by the TLR1/TLR2 heterodimer is the MyD88-dependent pathway. This pathway is central to the innate immune response to bacterial lipoproteins.

MyD88-Dependent Signaling Pathway

Upon recognition of a triacylated lipopeptide, the extracellular domains of TLR1 and TLR2 engage the ligand, leading to the dimerization of their intracellular TIR domains. This conformational change facilitates the recruitment of the TIR domain-containing adaptor protein, MyD88. MyD88, in turn, recruits members of the IL-1 receptor-associated kinase (IRAK) family, initiating a phosphorylation cascade that ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

Figure 1: Simplified diagram of the TLR1/TLR2 MyD88-dependent signaling pathway.

Association with Disease

Alterations in TLR1 expression and function, including those potentially arising from alternative splicing, have been implicated in a range of human diseases.

Infectious Diseases

Given its primary role in pathogen recognition, it is not surprising that variations in TLR1 function are linked to susceptibility to infectious diseases. While most studies have focused on SNPs, it is plausible that splice variants that alter receptor function could similarly impact the immune response to pathogens like Mycobacterium tuberculosis and Mycobacterium leprae.[5][6]

Autoimmune Diseases

Dysregulation of TLR signaling can lead to chronic inflammation and autoimmunity. While the direct role of TLR1 splice variants in autoimmune diseases is not well-established, the general principle of altered TLR signaling contributing to these conditions is recognized.[7][8]

Cancer

The role of TLRs in cancer is complex, with both pro- and anti-tumoral effects reported. Chronic inflammation driven by TLR signaling can promote tumorigenesis. Conversely, activation of TLRs on immune cells can enhance anti-tumor immunity. Aberrant splicing of immune-related genes is a known feature of cancer, and it is conceivable that altered expression of TLR1 isoforms could contribute to the tumor microenvironment.[9]

Experimental Protocols

Studying TLR1 mRNA splice variants and their protein isoforms requires a combination of molecular and cellular techniques.

Identification and Quantification of mRNA Splice Variants by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to detect and quantify specific mRNA transcripts. To distinguish between different splice variants, primers can be designed to span exon-exon junctions that are unique to a particular variant.

Workflow for RT-qPCR Analysis of TLR1 Splice Variants:

-

RNA Isolation: Extract high-quality total RNA from cells or tissues of interest.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Primer Design: Design primer pairs that are specific to each TLR1 splice variant. One primer of each pair should span a unique exon-exon junction.

-

qPCR: Perform qPCR using a SYBR Green or probe-based detection method.

-

Data Analysis: Calculate the relative expression of each splice variant, often normalized to a housekeeping gene.

Figure 2: Workflow for the quantification of TLR1 mRNA splice variants by RT-qPCR.

Analysis of Protein Isoforms by Western Blotting

Western blotting can be used to detect the presence and relative abundance of different TLR1 protein isoforms, provided that antibodies are available that can recognize epitopes present in the different isoforms.

General Protocol for Western Blotting of TLR1 Isoforms:

-

Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody against TLR1.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate.

The presence of multiple bands at different molecular weights may indicate the expression of different TLR1 isoforms.

Conclusion

The alternative splicing of this compound adds a layer of complexity to the regulation of innate immunity. The resulting protein isoforms have the potential to modulate the strength and nature of the immune response to microbial pathogens. While the full-length, canonical TLR1 isoform is the best-characterized, further research is needed to elucidate the specific functions of the various splice variants and their roles in health and disease. A deeper understanding of the expression patterns, functional consequences, and disease associations of these isoforms will be invaluable for the development of novel therapeutic strategies that target the TLR1 signaling pathway. The methodologies outlined in this guide provide a framework for researchers to investigate the intricate world of TLR1 splice variants and their impact on human biology.

References

- 1. Transcript: ENST00000308979.7 (TLR1-201) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]

- 2. Toll-like receptor 1 - Wikipedia [en.wikipedia.org]

- 3. Toll-like Receptor 1 Antibody | Cell Signaling Technology [cellsignal.com]

- 4. uniprot.org [uniprot.org]

- 5. Toll-like receptor 1 variations influence susceptibility and immune response to Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Full-Exon Resequencing Reveals Toll-Like Receptor Variants Contribute to Human Susceptibility to Tuberculosis Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toll-Like Receptors Gene Polymorphisms in Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Alternative Splicing: A New Cause and Potential Therapeutic Target in Autoimmune Disease [frontiersin.org]

- 9. IsoPrimer: a pipeline for designing isoform-aware primer pairs for comprehensive gene expression quantification - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Localization of Human TLR1 mRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Toll-like receptor 1 (TLR1) is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses. While the trafficking and localization of the TLR1 protein are well-documented, the subcellular journey of its messenger RNA (mRNA) remains largely uncharacterized. Understanding where TLR1 mRNA is localized within the cell is crucial for a complete picture of its gene expression regulation, from transcription to translation and eventual protein function.

This technical guide provides a comprehensive overview of the current understanding and the experimental approaches required to elucidate the cellular localization of human TLR1 mRNA. Based on the nature of TLR1 as a type I transmembrane protein, this guide operates on the strong inference that its mRNA is translated on ribosomes bound to the endoplasmic reticulum (ER). However, it must be emphasized that direct experimental evidence for the specific subcellular localization of TLR1 mRNA is currently lacking in the scientific literature.

This document outlines detailed protocols for two primary experimental approaches to determine mRNA localization: Fluorescence In Situ Hybridization (FISH) for visualization and cell fractionation coupled with quantitative real-time PCR (qPCR) for quantification. Furthermore, it provides a visual representation of the canonical TLR1 signaling pathway and the workflows for the proposed experimental methodologies using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers aiming to investigate this specific and important aspect of TLR1 biology.

Inferred Cellular Localization of this compound

TLR1 is synthesized as a type I transmembrane glycoprotein, a class of proteins that are co-translationally inserted into the endoplasmic reticulum (ER). This process is initiated by the recognition of a signal peptide on the nascent polypeptide chain by the Signal Recognition Particle (SRP), which then targets the entire ribosome-mRNA-nascent chain complex to the ER membrane. Consequently, it is strongly inferred that the translation of TLR1 mRNA occurs on ER-bound ribosomes.

This localization ensures the proper folding, modification, and subsequent trafficking of the newly synthesized TLR1 protein through the Golgi apparatus to its final destinations, which include the cell surface and phagocytic vesicles[1]. The trafficking of the TLR1 protein from the ER is a regulated process, controlled by chaperones such as PRAT4A (protein associated with TLR4 A)[1]. While this model points to the ER as the primary site of TLR1 mRNA translation, the distribution of non-translating TLR1 mRNA within the cytoplasm is currently unknown. It may exist in a diffuse state or be localized to specific subcellular compartments prior to translation initiation.

Quantitative Data on TLR1 mRNA Subcellular Distribution

A thorough review of the existing scientific literature reveals a notable absence of quantitative data specifically detailing the subcellular distribution of this compound. While studies have quantified TLR1 mRNA expression levels in various tissues and cell types, such as lymphoid tissue, monocytes, and dendritic cells, these analyses do not resolve the localization of the mRNA within different cellular compartments. The table below summarizes the current status of quantitative data.

| Cellular Compartment | Relative Abundance of TLR1 mRNA | Data Source |

| Cytoplasm (Free Ribosomes) | Not determined | N/A |

| Endoplasmic Reticulum (Bound Ribosomes) | Not determined | N/A |

| Nucleus | Not determined | N/A |

| Other | Not determined | N/A |

The lack of such data presents a significant knowledge gap and a valuable opportunity for future research in the field of innate immunity and gene regulation. The experimental protocols detailed in the following sections provide a clear path to generating this much-needed quantitative information.

Experimental Protocols for Determining TLR1 mRNA Localization

To definitively determine the subcellular localization of this compound, two complementary experimental approaches are recommended: Fluorescence In Situ Hybridization (FISH) for in situ visualization and cell fractionation followed by quantitative real-time PCR (qPCR) for biochemical quantification.

Fluorescence In Situ Hybridization (FISH) for TLR1 mRNA Visualization

FISH is a powerful technique that allows for the visualization of specific nucleic acid sequences within the cellular context, providing spatial information on the distribution of the target mRNA.

Objective: To visualize the subcellular localization of TLR1 mRNA in human immune cells (e.g., monocytes, macrophages, or dendritic cells).

Principle: Fluorescently labeled oligonucleotide probes complementary to the TLR1 mRNA sequence are hybridized to fixed and permeabilized cells. The location and abundance of the hybridized probes are then detected by fluorescence microscopy.

Detailed Protocol:

-

Probe Design and Synthesis:

-

Design a set of 20-48 short (e.g., 20 nucleotides) oligonucleotide probes that tile along the length of the this compound sequence (RefSeq accession number can be obtained from NCBI).

-

Ensure probes have a similar melting temperature (Tm) and are devoid of significant secondary structures or off-target binding sites by using bioinformatics tools.

-

Synthesize the oligonucleotide probes with a 3'-amine modification for subsequent fluorescent dye conjugation.

-

Conjugate the probes to a fluorescent dye (e.g., Alexa Fluor 594, Cy3, or Quasar 670). Purify the labeled probes.

-

-

Cell Preparation:

-

Culture human immune cells (e.g., THP-1 monocytes or primary human monocyte-derived macrophages) on sterile glass coverslips.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Permeabilize the cells by incubating in 70% ethanol for at least 1 hour at 4°C.

-

-

Hybridization:

-

Wash the cells with a wash buffer (e.g., 10% formamide in 2x SSC).

-

Prepare the hybridization buffer (e.g., 10% formamide, 10% dextran sulfate in 2x SSC) containing the fluorescently labeled TLR1 mRNA probes at a final concentration of 100-200 nM.

-

Add the hybridization buffer to the coverslips and incubate overnight at 37°C in a humidified chamber.

-

-

Washing and Mounting:

-

Wash the cells twice with wash buffer containing DAPI (4',6-diamidino-2-phenylindole) to stain the nuclei.

-

Wash once with 2x SSC.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.

-

Acquire z-stacks to capture the three-dimensional distribution of the mRNA signal.

-

Analyze the images to determine the subcellular localization of the TLR1 mRNA puncta relative to the nucleus and cytoplasm. Co-staining with organelle-specific markers (e.g., an ER marker like calreticulin) can provide more precise localization information.

-

Cell Fractionation and Quantitative Real-Time PCR (qPCR)

This biochemical approach provides quantitative data on the relative abundance of TLR1 mRNA in different subcellular compartments.

Objective: To quantify the amount of TLR1 mRNA in the cytoplasmic, nuclear, and ER-bound fractions of human immune cells.

Principle: Cells are lysed under conditions that preserve the integrity of subcellular organelles. Differential centrifugation is then used to separate the different fractions. RNA is extracted from each fraction, and the amount of TLR1 mRNA is quantified using qPCR.

Detailed Protocol:

-

Cell Culture and Lysis:

-

Culture a sufficient number of human immune cells (e.g., 10-20 million cells per fractionation).

-

Harvest the cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease and RNase inhibitors) and incubate on ice for 15 minutes to swell the cells.

-

Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer. The extent of lysis should be monitored by microscopy.

-

-

Subcellular Fractionation by Differential Centrifugation:

-

Nuclear Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei. The supernatant contains the cytoplasmic and membrane fractions.

-

Wash the nuclear pellet with lysis buffer and set it aside for RNA extraction.

-

ER/Membrane Fraction: Centrifuge the post-nuclear supernatant at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the mitochondria and other large organelles.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction (containing the ER and other membranes). The resulting supernatant is the cytosolic fraction.

-

-

RNA Extraction:

-

Extract total RNA from the nuclear pellet, the microsomal pellet (ER/membrane fraction), and the cytosolic supernatant using a suitable RNA extraction method (e.g., TRIzol reagent or a column-based kit).

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Quantify the RNA concentration and assess its purity.

-

-

Quantitative Real-Time PCR (qPCR):

-

Reverse transcribe an equal amount of RNA from each fraction into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Perform qPCR using primers specific for human TLR1.

-

Include primers for control RNAs known to be enriched in specific fractions:

-

Nuclear control: A non-coding RNA like U6 snRNA or a pre-mRNA.

-

Cytoplasmic control: An mRNA encoding a cytosolic protein like GAPDH.

-

ER-bound control: An mRNA encoding a secreted protein like albumin (if applicable to the cell type) or another transmembrane protein.

-

-

Analyze the qPCR data using the delta-delta Ct method to determine the relative abundance of TLR1 mRNA in each fraction, normalized to the appropriate control genes.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the TLR1 signaling pathway and the experimental workflows described above.

Caption: TLR1 Signaling Pathway.

Caption: Workflow for TLR1 mRNA FISH.

Caption: Workflow for Cell Fractionation & qPCR.

Conclusion

The subcellular localization of mRNA is a fundamental mechanism for regulating gene expression, ensuring that proteins are synthesized at the right time and place. For TLR1, a key sentinel of the innate immune system, understanding the fate of its mRNA is essential for a complete picture of its regulation. While direct evidence is currently unavailable, the biochemical nature of the TLR1 protein strongly suggests that its mRNA is translated on ER-bound ribosomes.

This technical guide provides the theoretical framework and detailed experimental protocols necessary to empirically test this hypothesis and generate the first quantitative data on this compound subcellular localization. The application of FISH and cell fractionation with qPCR will not only fill a critical knowledge gap but also open new avenues for investigating the post-transcriptional regulation of this important immune receptor in health and disease. The methodologies outlined herein are robust and can be adapted to study the localization of other immune-related mRNAs, thereby contributing to a broader understanding of gene expression control in the immune system.

References

The Lynchpin of Innate Immunity: A Technical Guide to Human TLR1 mRNA in Disease Pathogenesis

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of human Toll-like receptor 1 (TLR1) mRNA, its crucial role as a sentinel of the innate immune system, and its complex involvement in the pathogenesis of a wide array of human diseases. Through a detailed exploration of its molecular biology, signaling pathways, and disease-specific expression, this document serves as a critical resource for professionals engaged in immunology research and the development of novel therapeutics.

Introduction: The Toll-Like Receptor Family

Toll-like receptors (TLRs) are a cornerstone of the innate immune system, acting as pattern recognition receptors (PRRs) that detect conserved molecular structures from microbes, known as pathogen-associated molecular patterns (PAMPs). In humans, ten functional TLRs have been identified, each recognizing distinct PAMPs and triggering specific signaling cascades that orchestrate the initial inflammatory response to infection and shape the subsequent adaptive immune response.[1][2] TLRs can be found on the cell surface or within intracellular compartments like endosomes, allowing them to survey both the extracellular and intracellular environments for signs of invasion.[1][2]

Molecular Biology of Human TLR1

2.1 Gene and mRNA Structure

The human TLR1 gene is located on chromosome 4p14 and gives rise to the TLR1 protein, a type I transmembrane glycoprotein.[3] The gene's promoter region contains binding sites for transcription factors such as AP-1, which are involved in regulating its constitutive and inducible expression. The TLR1 mRNA is ubiquitously expressed, with particularly high levels found in immune-rich tissues.[4]

2.2 TLR1 Protein and Ligand Recognition

The TLR1 protein is characterized by an extracellular domain containing leucine-rich repeats (LRRs) for ligand binding, a transmembrane domain, and an intracellular Toll/Interleukin-1 receptor (TIR) domain essential for downstream signaling.[3] TLR1 does not function in isolation; it forms a heterodimer with TLR2 to recognize its specific ligands.[3][5] This TLR1/TLR2 complex is responsible for identifying triacyl lipopeptides, common components of the outer membrane of gram-negative bacteria and mycoplasma.[6][7] This recognition is a critical first step in initiating a defense response against these pathogens.

The TLR1 Signaling Pathway

Upon binding of a triacyl lipopeptide, the TLR1/TLR2 heterodimer undergoes a conformational change, leading to the dimerization of their intracellular TIR domains. This event initiates a canonical signaling cascade that is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[8]

The key steps are as follows:

-

Adaptor Recruitment: The dimerized TIR domains recruit MyD88 and TIRAP (TIR domain-containing adapter protein).[8]

-

Kinase Activation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1.[8]

-

TRAF6 Engagement: Activated IRAKs associate with TNF receptor-associated factor 6 (TRAF6), a crucial E3 ubiquitin ligase.[9]

-

Downstream Activation: TRAF6 activates the TAK1 (transforming growth factor-β-activated kinase 1) complex, which in turn activates two major downstream pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex leads to the degradation of the inhibitor of κB (IκB), allowing the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) to translocate to the nucleus.[9]

-

MAPK Pathway: TAK1 also activates mitogen-activated protein kinases (MAPKs) such as JNK, p38, and ERK.[9]

-

-

Transcriptional Response: Nuclear translocation of NF-κB and activation of other transcription factors (like AP-1, downstream of the MAPK pathway) results in the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines.[9][10]

Figure 1: MyD88-dependent signaling pathway initiated by the TLR1/TLR2 heterodimer.

Data Presentation: Quantitative Expression of TLR1 mRNA

The expression of TLR1 mRNA varies across different tissues and is dynamically regulated during disease states. The following tables summarize available quantitative data on TLR1 mRNA expression.

Table 1: Relative mRNA Expression of Human TLR1 in Various Tissues

| Tissue | Relative Expression Level (Normalized to GAPDH) |

| Spleen | High |

| Ovary | High |

| Peripheral Blood Leukocytes | High |

| Thymus | High |

| Small Intestine | High |

| Lung | Moderate |

| Kidney | Moderate |

| Liver | Low |

| Brain | Low |

| Data synthesized from Nishimura et al., Biological and Pharmaceutical Bulletin, 2005, and UniProt.[4][11] Note: Expression levels are categorized based on the source data which used real-time RT-PCR. |

Table 2: TLR1 mRNA Expression in Disease States (Relative to Controls)

| Disease | Tissue / Cell Type | Change in mRNA Expression | Fold Change / Significance | Reference |

| Rheumatoid Arthritis | Synovium | Increased | Higher vs. Osteoarthritis controls | [12] |

| Rheumatoid Arthritis | Whole Blood | Decreased (post-TNF blockade) | Significantly reduced | [12] |

| Ulcerative Colitis | Colonic Mucosa | No Significant Change | Not significantly altered vs. controls | [13] |

| Sepsis | Mononuclear Cells | Decreased (in severe forms) | Down-regulated in severe disease | [14] |

| Non-Small Cell Lung Cancer | Tumor Tissue | High Expression (Stage 1) | Correlated with improved survival | [15] |

| Gastric Cancer | Tumor Tissue | Increased | Significantly raised in H. pylori-positive patients | [15] |

| This table summarizes findings from multiple studies. Direct quantitative comparison is limited by inter-study variability in methodologies. |

Role of TLR1 in Disease Pathogenesis

The activation of TLR1 signaling is a double-edged sword. While essential for clearing infections, its dysregulation can contribute to the pathology of inflammatory and autoimmune diseases, as well as cancer.

5.1 Bacterial Infections and Sepsis

TLR1 is fundamental to the recognition of a wide range of bacteria.[16] By forming a heterodimer with TLR2, it detects lipoproteins from pathogens like Borrelia burgdorferi and various mycobacteria.[3] This recognition is vital for initiating an immune response to control and clear the infection. However, in conditions like sepsis, which is characterized by a dysregulated host response to infection, excessive or prolonged TLR signaling can lead to a "cytokine storm."[12][14] This hyper-inflammatory state contributes to tissue damage, organ dysfunction, and the high mortality associated with septic shock.[12][17] Studies have shown that TLR expression on immune cells is dynamically modulated during sepsis, with decreased expression on mononuclear cells in more severe forms of the disease.[14]

5.2 Inflammatory and Autoimmune Diseases

Chronic inflammation is a hallmark of autoimmune diseases like Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD).

-

Rheumatoid Arthritis (RA): TLR1 mRNA has been found to be more highly expressed in the synovial tissue of RA patients compared to osteoarthritis controls, suggesting a role in the joint inflammation that characterizes the disease.[12] Polymorphisms in the TLR1 gene have also been associated with susceptibility to RA.[5][16]

-

Inflammatory Bowel Disease (IBD): The role of TLR1 in IBD is less clear. While some studies suggest a protective role in preventing chronic inflammation, others have found no significant change in TLR1 mRNA expression in the colonic mucosa of patients with ulcerative colitis.[13][18][19] Dysfunctional TLR signaling can disrupt the delicate balance between the host and the gut microbiota, potentially contributing to the chronic inflammation seen in IBD.[3][18]

5.3 Cancer

The involvement of TLR1 in cancer is complex, with evidence supporting both pro- and anti-tumor roles.[11][20]

-

Pro-tumor Effects: Chronic inflammation driven by TLR signaling can create a microenvironment that promotes tumor growth, proliferation, and immune evasion.[15] For instance, increased TLR1 expression has been noted in gastric cancer, particularly in the context of H. pylori infection.[15]

-

Anti-tumor Effects: Conversely, activation of TLR1 on immune cells, such as cytotoxic T lymphocytes (CTLs), can enhance their anti-tumor activity.[11] This has led to the development of TLR1/TLR2 agonists as potential cancer immunotherapies and vaccine adjuvants, designed to stimulate a robust anti-cancer immune response.[6][11][21] In early-stage non-small cell lung cancer, high mRNA expression of TLR1 has been linked to improved overall survival.[15]

Experimental Protocols

The quantification of TLR1 mRNA is a cornerstone of research into its function. The most common method is reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

6.1 General Workflow for TLR1 mRNA Quantification

The process involves sample collection, RNA extraction and quality control, reverse transcription of RNA into complementary DNA (cDNA), and finally, amplification and quantification via qPCR.

Figure 2: Standard experimental workflow for the quantification of TLR1 mRNA.

6.2 Detailed Protocol: TLR1 mRNA Quantification from Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol provides a representative method for analyzing TLR1 mRNA expression from blood samples.

A. PBMC Isolation

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

-

Dilute the blood 1:1 with phosphate-buffered saline (PBS).

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-gradient interface undisturbed.

-

Collect the mononuclear cell layer into a new tube.

-

Wash the cells by adding PBS, centrifuging at 300 x g for 10 minutes, and discarding the supernatant. Repeat the wash step.

-

The resulting cell pellet is ready for RNA extraction.

B. RNA Extraction and Quality Control

-

Lyse the PBMC pellet using a lysis buffer containing a chaotropic agent (e.g., TRIzol reagent or buffer from a column-based kit like Qiagen RNeasy).

-

Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.

-

Follow the manufacturer's protocol for the chosen RNA extraction method (e.g., phenol-chloroform extraction followed by alcohol precipitation for TRIzol, or binding to a silica membrane for column-based kits).

-

Include an on-column or in-solution DNase I treatment step to eliminate contaminating genomic DNA.

-

Elute the purified RNA in RNase-free water.

-

Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact RNA will show sharp 28S and 18S ribosomal RNA bands.

C. Reverse Transcription (cDNA Synthesis)

-

In an RNase-free tube, combine 1 µg of total RNA with a mix of oligo(dT) and random hexamer primers.

-

Incubate at 65°C for 5 minutes to denature RNA secondary structures, then place on ice.

-

Prepare a master mix containing reverse transcription buffer, dNTPs, an RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MLV or SuperScript).

-

Add the master mix to the RNA/primer mixture.

-

Incubate according to the enzyme manufacturer's instructions (e.g., 50 minutes at 42-50°C, followed by an inactivation step at 70-85°C for 5-15 minutes).[22][23]

-

The resulting cDNA can be stored at -20°C.

D. Quantitative PCR (qPCR)

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based supermix, forward and reverse primers specific for human TLR1, and RNase-free water. Also prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Primer Design Note: Primers should span an exon-exon junction to prevent amplification of any residual genomic DNA.

-

Aliquot the master mix into qPCR plate wells.

-

Add a standardized amount of cDNA template (e.g., 2 µL) to each well. Include no-template controls (NTCs) for each primer set.

-

Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

-

Run the plate on a real-time PCR instrument using a standard thermal cycling protocol:

-

Initial denaturation/enzyme activation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).[22]

-

-

Melt curve analysis (for SYBR Green): Gradually increase temperature from 60°C to 95°C to verify the specificity of the amplified product.

-

E. Data Analysis

-

Determine the cycle threshold (Ct) for TLR1 and the housekeeping gene in each sample.

-

Calculate the relative expression of TLR1 mRNA using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to a control or calibrator sample.

Conclusion and Future Directions

Human TLR1 mRNA is a central player in innate immunity, initiating critical inflammatory responses to bacterial pathogens. Its expression and signaling are intricately linked to the pathogenesis of a diverse range of conditions, from infectious and inflammatory diseases to cancer. A thorough understanding of the mechanisms that regulate TLR1 mRNA expression and the functional consequences of its signaling is paramount for the development of targeted therapies. Future research should focus on elucidating the cell-type-specific regulation of TLR1 and exploring the therapeutic potential of modulating the TLR1 pathway with specific agonists and antagonists to either boost protective immunity or dampen pathological inflammation.[6][7][24]

References

- 1. Tissue-specific mRNA expression profiles of human toll-like receptors and related genes. | Semantic Scholar [semanticscholar.org]

- 2. TLRs1-10 Protein Expression in Circulating Human White Blood Cells during Bacterial and COVID-19 Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toll-like receptors in inflammatory bowel diseases: A decade later - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. The Genetic Association Between TLR-1, -2, -4, and -6 Gene Polymorphisms and Rheumatoid Arthritis Susceptibility in a Chinese Han Population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting Toll-Like Receptors in Sepsis: From Bench to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-like Receptor 1 Polymorphisms Affect Innate Immune Responses and Outcomes in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TLR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 10. researchgate.net [researchgate.net]

- 11. Tissue-specific mRNA expression profiles of human toll-like receptors and related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TLR expression profiles are a function of disease status in rheumatoid arthritis and experimental arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. TLR signaling pathway in patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Toll-like receptor-guided therapeutic intervention of human cancers: molecular and immunological perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel missense compound heterozygous variant in TLR1 gene is associated with susceptibility to rheumatoid arthritis - structural perspective and functional annotations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 18. Toll-like Receptors and Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tissue expression of TLR1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 21. Increased expression of Toll-like receptor (TLR) 2 and TLR4 in the colonic mucosa of children with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mcgill.ca [mcgill.ca]

- 23. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent Advances in mRNA Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolution and Conservation of the Human TLR1 Gene

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The Toll-like receptor 1 (TLR1) gene encodes a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs), primarily triacyl lipoproteins from bacteria. As part of a heterodimer with TLR2, TLR1 initiates a signaling cascade that culminates in an inflammatory response essential for host defense. The evolution of TLR1 has been shaped by a dynamic interplay between the need to conserve fundamental signaling functions and the pressure to adapt to diverse and evolving microbial threats. This guide provides a comprehensive overview of the evolutionary history, genetic conservation, and functional variation of the human TLR1 gene. It details the TLR1 signaling pathway, summarizes key genetic polymorphisms and their quantitative impact on immune responses, and presents detailed experimental protocols for TLR1 research, aiming to provide a foundational resource for professionals in immunology and drug development.

Evolutionary History and Conservation of TLR1

The Toll-like receptor (TLR) family is a cornerstone of innate immunity, conserved from invertebrates to vertebrates.[1] The vertebrate TLR gene family is divided into eight subfamilies, with most members having originated shortly after the emergence of vertebrates.[2][3] The family that includes TLR1, which also contains TLR2, TLR6, and TLR10, is specialized for recognizing lipopeptide PAMPs.[1]

1.1. Phylogenetic Context In the human genome, the genes for TLR1, TLR6, and TLR10 are located in a tandem cluster on chromosome 4p14.[1] Phylogenetic analysis suggests that an ancestral TLR1-like gene and TLR2 diverged early in vertebrate evolution.[4] Subsequent gene duplication events in tetrapods led to the emergence of distinct TLR1, TLR6, and TLR10 paralogs.[1] While fish possess only a single TLR1 family gene, tetrapods have two to three paralogs in this cluster.[1]

The evolution of TLR1 is uniquely intertwined with its paralog, TLR6. Studies in multiple mammalian species have revealed evidence of gene conversion events between TLR1 and TLR6.[4] For a specific intervening sequence of about 300 amino acids, the paralogs within a species (e.g., human TLR1 and human TLR6) show more similarity than the orthologs between species (e.g., human TLR1 and cow TLR1).[4] This suggests that gene conversion has limited the divergence of this region, likely to conserve crucial functional features required for their interaction with shared partners like TLR2 and other signaling molecules.[4]

1.2. Selective Pressures The evolution of TLR genes is driven by a balance between purifying (negative) selection, which eliminates deleterious mutations, and positive selection, which favors new advantageous mutations.

-

Purifying Selection : The intracellular Toll/Interleukin-1 Receptor (TIR) domain, which is essential for initiating downstream signaling, is highly conserved and has evolved under strong purifying selection across primates and other vertebrates.[2][3][5][6] This indicates a critical, non-redundant role for this domain in host defense.[7] The overall evolutionary process for TLR1 in vertebrates is dominated by purifying selection.[8][9]

-

Positive Selection : In contrast, the extracellular domain (ECD), which is responsible for ligand recognition, shows evidence of positive selection.[2][3] These selective pressures are concentrated in the ligand-binding regions, suggesting a co-evolutionary arms race between the host receptor and microbial pathogens.[2][3] Analysis across primate species has identified specific codons in TLR1 that have been subject to positive selection, highlighting functional adaptations in pathogen recognition.[6][10]

The TLR1/TLR2 Signaling Pathway

TLR1 functions as a co-receptor with TLR2 to recognize triacylated lipopeptides, which are common components of bacterial cell walls.[11][12] Diacylated lipopeptides are recognized by a TLR2/TLR6 heterodimer.[4][13]

Upon binding a triacylated lipopeptide like Pam3CSK4, the extracellular domains of TLR1 and TLR2 form an "m" shaped heterodimer.[11][14] The two ester-bound lipid chains of the ligand are inserted into a hydrophobic pocket in TLR2, while the third amide-bound chain inserts into a channel in TLR1, stabilizing the complex.[11][14] This dimerization brings the intracellular TIR domains of the two receptors into close proximity, initiating a downstream signaling cascade.

The TLR1/TLR2 signaling pathway is primarily MyD88-dependent.[15][16][17]

-

Adaptor Recruitment : The dimerized TIR domains recruit the adaptor protein TIRAP (Mal), which in turn recruits Myeloid Differentiation primary response 88 (MyD88).[15][17]

-

Myddosome Formation : MyD88 serves as a scaffold, recruiting IL-1 receptor-associated kinases IRAK4 and IRAK1 (or IRAK2).[15][16] This complex is known as the Myddosome.

-

Kinase Cascade : IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 then associates with and activates TRAF6, an E3 ubiquitin ligase.[15][16]

-

Activation of TAK1 : TRAF6 synthesizes K63-linked polyubiquitin chains, which act as a scaffold to recruit and activate the TAK1 complex (composed of TAK1, TAB1, and TAB2/3).[16]

-

NF-κB and MAPK Activation : Activated TAK1 phosphorylates two key downstream targets:

-

Gene Transcription : Nuclear translocation of NF-κB and activation of other transcription factors (like AP-1, activated by MAPKs) leads to the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), chemokines, and antimicrobial peptides.[16][19]

Caption: MyD88-dependent signaling pathway initiated by TLR1/TLR2 heterodimerization.

Genetic Variation in Human TLR1

Single nucleotide polymorphisms (SNPs) in the TLR1 gene can alter its function, leading to modified immune responses and affecting susceptibility to various infectious and inflammatory diseases.[20][21]

Table 1: Common Functional Polymorphisms in Human TLR1

| SNP rsID | Location | Allele Change (major>minor) | Amino Acid Change | Associated Phenotypes and Diseases | Citations |

|---|---|---|---|---|---|

| rs5743618 | Exon 4 | T > G | Isoleucine > Serine (I602S) | Impaired cell surface trafficking. Associated with altered susceptibility to leprosy, candidemia, and tuberculosis. May be protective in some contexts. | [20][22][23] |

| rs4833095 | Exon 4 | G > A | Asparagine > Serine (N248S) | Diminished TLR1/TLR2 signaling. Associated with leprosy, sepsis, complicated skin infections, and tuberculosis. | [20][22][24] |

| rs5743596 | Exon 4 | C > T | Arginine > Threonine (R80T) | Associated with complicated skin infections and Chlamydia trachomatis infection. | [20][24] |

| rs5743551 | Promoter | A > G | -7202A/G (Non-coding) | Hypermorphic G allele associated with elevated cytokine production, increased cell surface expression, and increased mortality in sepsis. |[25][26] |

Table 2: Quantitative Functional Effects of Key TLR1 Polymorphisms

| Polymorphism | Effect | Cell Type / System | Measurement | Result | Citations |

|---|---|---|---|---|---|

| I602S (rs5743618) | Loss-of-function | Monocytes / HEK293 cells | Cell surface expression | The 602S variant shows aberrant trafficking and is retained in the ER/Golgi, leading to a lack of surface expression. | [20] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine response to Pam3CSK4 | Individuals homozygous for 602S have significantly diminished IL-6 and TNF-α production. | [20] | ||

| N248S (rs4833095) | Loss-of-function | PBMCs | IL-6 secretion upon S. aureus stimulation | Individuals with the 248S allele (SN or SS genotype) showed lower IL-6 secretion compared to NN individuals. | [24] |

| HEK293 cells | NF-κB activation | The 248S variant diminishes TLR1-TLR2 signaling in response to ligands. | [20] | ||

| -7202A/G (rs5743551) | Gain-of-function | Whole Blood | IL-6 production upon Pam3CSK4 stimulation | The G allele is strongly associated with elevated TLR1-mediated cytokine production (P < 2 × 10⁻²⁰). | [25][26] |